An In-Depth Technical Guide to Dimethyl 3-Oxoglutarate: Chemical Properties and Structure
An In-Depth Technical Guide to Dimethyl 3-Oxoglutarate: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl 3-oxoglutarate, also known as dimethyl acetonedicarboxylate, is a versatile diester of significant interest in organic synthesis and pharmaceutical research. Its unique chemical structure, featuring a central ketone flanked by two methyl ester functionalities, makes it a valuable precursor for the synthesis of a wide array of heterocyclic compounds and complex molecular architectures. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and spectroscopic data of dimethyl 3-oxoglutarate, tailored for professionals in research and drug development.
Chemical Structure and Properties
Dimethyl 3-oxoglutarate is an achiral molecule with the chemical formula C₇H₁₀O₅.[1] Its structure is characterized by a five-carbon backbone with a ketone at the C-3 position and methyl ester groups at both ends.
Table 1: Physical and Chemical Properties of Dimethyl 3-Oxoglutarate
| Property | Value | Reference |
| Molecular Formula | C₇H₁₀O₅ | [1] |
| Molecular Weight | 174.15 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [2] |
| Melting Point | 16-17 °C | [3][4] |
| Boiling Point | 237-241 °C at 760 mmHg | [3][4] |
| Density | 1.206 g/mL at 20 °C | [3][4] |
| Solubility in Water | Approx. 120 g/L at 20 °C | [3] |
| Refractive Index (n20/D) | 1.444 | [3][4] |
| CAS Number | 1830-54-2 | [4] |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of dimethyl 3-oxoglutarate.
Mass Spectrometry
The electron ionization mass spectrum of dimethyl 3-oxoglutarate is available in the NIST WebBook. The fragmentation pattern is influenced by the presence of the ketone and two ester groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
The FT-IR spectrum of dimethyl 3-oxoglutarate is expected to show strong characteristic absorption bands for the C=O stretching of the ketone and the ester groups, as well as C-O stretching vibrations.
Experimental Protocols
Synthesis of Dimethyl 3-Oxoglutarate from Citric Acid
A common and efficient method for the synthesis of dimethyl 3-oxoglutarate involves the decarbonylation and esterification of citric acid.
Experimental Workflow: Synthesis from Citric Acid
Caption: Synthesis of Dimethyl 3-Oxoglutarate from Citric Acid.
Detailed Methodology:
-
In a suitable reaction vessel equipped with a mechanical stirrer, add concentrated sulfuric acid.
-
Slowly add citric acid monohydrate in portions to control foaming.
-
Stir the reaction mixture at 20-25°C for 3 hours.
-
Increase the temperature to 45°C and continue stirring for an additional 6 hours to complete the decarbonylation.
-
Cool the reaction mixture to 35-40°C and slowly add methanol over a period of 2 hours for in-situ esterification.
-
Continue stirring for another hour after the addition of methanol is complete.
-
For the workup, extract the reaction mixture with chloroform.
-
Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Purification
Purification Workflow
Caption: General Purification Workflow for Dimethyl 3-Oxoglutarate.
Detailed Methodology: Initial purification is typically achieved through an aqueous workup involving extraction with an organic solvent like chloroform and washing with a basic solution to remove acidic impurities. For higher purity, vacuum distillation is the recommended method. While specific conditions for column chromatography or recrystallization are not widely reported, a non-polar to moderately polar solvent system (e.g., hexane/ethyl acetate) would be a logical starting point for chromatographic purification. For recrystallization, a solvent system where the compound is soluble at elevated temperatures but sparingly soluble at room temperature would need to be empirically determined.
Biological Relevance: Role in Signaling Pathways
The related compound, 3-oxoglutarate (the de-esterified form), has been shown to influence the hypoxia-inducible factor-1α (HIF-1α) signaling pathway. HIF-1α is a key transcription factor that regulates cellular responses to low oxygen levels (hypoxia) and is a major mediator of tumor physiology.
Under normal oxygen conditions (normoxia), HIF-1α is targeted for degradation by prolyl hydroxylases (PHDs). This process requires oxygen and 2-oxoglutarate as co-substrates. In contrast, 3-oxoglutarate has been identified as a downregulator of HIF-1α in several cancer cell lines, independent of the enzymatic activity of the PHDs. This suggests a novel mechanism for regulating HIF-1α levels.
Simplified HIF-1α Regulation Pathway and the Influence of 3-Oxoglutarate
Caption: Simplified HIF-1α signaling pathway and the inhibitory effect of 3-oxoglutarate.
Conclusion
Dimethyl 3-oxoglutarate is a chemically significant molecule with established utility in organic synthesis. This guide has provided a detailed overview of its chemical and physical properties, along with a robust protocol for its synthesis and purification. The emerging biological relevance of its de-esterified counterpart in the regulation of the HIF-1α pathway highlights its potential as a tool for cancer research and drug development. The data and protocols presented herein are intended to serve as a valuable resource for scientists and researchers working with this important compound.
